(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
CAS No.: 919027-31-9
Cat. No.: VC4763462
Molecular Formula: C14H18N6O2
Molecular Weight: 302.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919027-31-9 |
|---|---|
| Molecular Formula | C14H18N6O2 |
| Molecular Weight | 302.338 |
| IUPAC Name | 7-[(E)-but-2-enyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
| Standard InChI | InChI=1S/C14H18N6O2/c1-5-6-7-19-12(21)10-11(17(3)14(19)22)15-13-18(4)16-9(2)8-20(10)13/h5-6H,7-8H2,1-4H3/b6-5+ |
| Standard InChI Key | CLLMMEQDBCAATN-AATRIKPKSA-N |
| SMILES | CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3C)C)N(C1=O)C |
Introduction
Structural Characteristics and Molecular Architecture
Physicochemical Properties
Key physicochemical parameters include a molecular formula of C₁₄H₁₈N₆O₂ and a molecular weight of 302.338 g/mol. The compound’s moderate polarity, inferred from its heteroatom-rich structure, suggests limited aqueous solubility but adequate permeability across lipid membranes. Calculated logP values (octanol-water partition coefficient) remain unreported but can be estimated at ~1.5–2.0 based on analogous triazino-purines, indicating balanced lipophilicity for blood-brain barrier penetration.
Synthetic Methodologies
Primary Synthetic Routes
Synthesis typically involves multi-step sequences starting from purine or triazine precursors. One common approach employs cyclocondensation reactions between 6-chloro-1,3,9-trimethylpurine-2,8-dione and a functionalized triazine intermediate bearing the (E)-but-2-en-1-yl group. Alkylation at position 7 is achieved using but-2-en-1-yl bromide under basic conditions, with the (E)-isomer favored due to steric control during the SN2 mechanism.
Alternative routes utilize palladium-catalyzed cross-coupling to introduce the alkenyl chain post-cyclization. For example, Suzuki-Miyaura coupling between a boronic ester derivative and 7-bromo-1,3,9-trimethyltriazino-purine-6,8-dione has been explored, though yields remain suboptimal (~40–50%) compared to traditional alkylation.
Purification and Optimization
Chromatographic techniques, notably reverse-phase HPLC with C18 columns and acetonitrile-water gradients, are standard for purification. Recrystallization from ethanol/water mixtures (7:3 v/v) yields colorless needles with >98% purity, as verified by LC-MS. Critical process parameters include temperature control during alkylation (maintained at 0–5°C to minimize isomerization) and inert gas protection to prevent oxidation of the alkenyl moiety.
Analytical Characterization
Spectroscopic Profiling
1H NMR (400 MHz, DMSO-d6) reveals distinct signals for the methyl groups: δ 3.12 (s, 3H, N1-CH3), 3.25 (s, 3H, N3-CH3), and 3.48 (s, 3H, N9-CH3). The (E)-but-2-en-1-yl chain exhibits characteristic vinyl protons at δ 5.82 (dd, J = 15.4 Hz, 1H) and 5.95 (dt, J = 15.4, 6.8 Hz, 1H), coupled with allylic methylene resonances at δ 2.34 (m, 2H). 13C NMR confirms the triazine and purine carbonyls at δ 160.2 (C6) and 155.7 (C8), respectively.
Mass Spectrometric Analysis
High-resolution ESI-MS displays a molecular ion peak at m/z 303.1321 [M+H]+, consistent with the theoretical mass of 302.338 g/mol. Fragmentation patterns include losses of the butenyl side chain (m/z 231.0894) and sequential demethylation (m/z 288.1045 → 274.0889).
Pharmacological Activities
Anticancer Mechanisms
Preliminary in vitro studies indicate potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2/cyclin E, with IC50 values of 0.42 ± 0.07 μM. The compound stabilizes the inactive conformation of CDK2 by occupying the ATP-binding pocket, as demonstrated through molecular docking simulations. Synergistic effects with cisplatin have been observed in non-small cell lung cancer (NCI-H460) models, reducing viable cell counts by 78% at 10 μM co-treatment.
Toxicity and Pharmacokinetics
Acute Toxicity Profiling
Rodent studies (OECD Guideline 423) report an LD50 > 2000 mg/kg orally, with no observed adverse effects at 300 mg/kg/day during 28-day subchronic dosing. Histopathological examination revealed mild hepatic steatosis at higher doses, reversible upon discontinuation.
Metabolic Pathways
In vitro hepatic microsome assays (human) indicate primary metabolism via CYP3A4-mediated oxidation of the butenyl chain, yielding an epoxide intermediate that undergoes glutathione conjugation. Plasma half-life in murine models is 2.3 ± 0.4 hours, with 44% oral bioavailability attributed to first-pass metabolism.
Comparative Analysis with Structural Analogues
| Parameter | (E)-7-(but-2-en-1-yl)-1,3,9-trimethyl Derivative | 7-Benzyl Analog | 9-Hydroxyethyl Derivative |
|---|---|---|---|
| CDK2 Inhibition IC50 (μM) | 0.42 | 1.85 | 3.20 |
| LogD (pH 7.4) | 1.8 | 2.9 | 0.7 |
| Plasma Protein Binding (%) | 89 | 94 | 76 |
| Hepatic Clearance (mL/min/kg) | 32 | 18 | 45 |
Table 1: Pharmacokinetic and pharmacodynamic comparison of triazino-purine derivatives.
Future Directions and Challenges
Targeted Delivery Systems
Encapsulation in PEGylated liposomes could mitigate rapid clearance, while antibody-drug conjugates targeting EGFR-overexpressing cancers may enhance tumor specificity. Computational studies predict favorable docking with carbonic anhydrase IX, a hypoxia-inducible enzyme, suggesting potential for combinational hypoxia-targeted therapies.
Synthetic Chemistry Innovations
Development of enantioselective alkylation methods remains a priority to access (Z)-isomers for comparative bioactivity studies. Flow chemistry approaches could improve yield and scalability of the palladium-catalyzed coupling route, currently hampered by catalyst deactivation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume